(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c1-24-16(10-14(23-24)12-2-3-12)25-6-8-26(9-7-25)17(27)13-4-5-15(22-11-13)18(19,20)21/h4-5,10-12H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMQGPLONSJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a wide range of targets, including various enzymes and receptors.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including inflammatory response, oxidative stress, and various metabolic pathways.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys.
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features several key structural components:
- Piperazine Ring : Known for its interactions with neurotransmitter receptors.
- Pyrazole Moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Trifluoromethyl-substituted Pyridine : Enhances the compound's potency against various biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, certain pyrazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Antitubercular Activity
Research has indicated potential antitubercular activity. A derivative with a similar scaffold exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may be a candidate for further development as an antitubercular agent.
3. Anticancer Properties
The trifluoromethyl group is often linked to enhanced potency against cancer cells. Studies have shown that compounds containing this group can modulate biological pathways associated with cancer cell proliferation .
4. Neuropharmacological Effects
Due to the piperazine structure's affinity for neurotransmitter receptors, this compound may have applications in treating neurological disorders. Its interaction with these receptors could influence various signaling pathways involved in neuropharmacology .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The unique structural features allow it to bind effectively, modulating the activity of these targets and leading to various biological effects .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds with similar structures to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone. For instance:
| Compound | Virus | IC50 (μmol/L) |
|---|---|---|
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Influenza A | 7.53 |
| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Coxsackie B4 | 0.4 - 2.1 |
These findings suggest that derivatives of this compound could be explored for their potential antiviral applications, particularly in treating influenza and other viral infections .
Antifungal Activity
The compound's structural characteristics may also confer antifungal properties. A related study indicated that certain pyrazole derivatives exhibited significant antifungal activity against phytopathogenic fungi. For example:
| Compound | Target Fungi | Activity |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Various strains | Excellent |
This suggests that the compound could be a candidate for further antifungal investigations .
Anticancer Properties
Compounds featuring trifluoromethyl groups are often associated with enhanced potency against cancer cells due to their ability to modulate biological pathways. Preliminary studies indicate that this compound may exhibit anticancer properties akin to those seen in other derivatives:
| Compound | Cancer Type | Mechanism |
|---|---|---|
| 3-(4-(...)) benzo[d]isoxazole derivative | Various tumors | Inhibition of cell proliferation |
Research into its mechanism of action could provide insights into its efficacy as a potential anticancer agent .
Neuropharmacological Effects
The piperazine structure within the compound is known for its interactions with neurotransmitter receptors, which may lead to applications in treating neurological disorders. Compounds with similar frameworks have been studied for their effects on:
| Condition | Potential Effects |
|---|---|
| Depression | Modulation of serotonin pathways |
| Anxiety | Interaction with GABA receptors |
These interactions suggest that the compound could be investigated for neuropharmacological applications, potentially leading to new treatments for mental health conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several analogues documented in the literature. A detailed comparison is provided below:
| Compound | Key Structural Features | Reported Bioactivities | Key Differences |
|---|---|---|---|
| Target Compound | Piperazine + 3-cyclopropyl-1-methylpyrazole + 6-(trifluoromethyl)pyridine | Not explicitly reported in provided evidence; inferred CNS/anticancer potential | Unique trifluoromethylpyridine and cyclopropylpyrazole combination |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline core + diphenylpyrazole + pyridine | Antimicrobial, anti-inflammatory activities | Lacks piperazine and trifluoromethyl groups; phenyl substituents dominate |
| 1-{6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone | Piperazine + fluorophenyl + methylpyridine | Supplier-listed; likely CNS-targeted (similar to arylpiperazines) | Replaces cyclopropylpyrazole and trifluoromethylpyridine with simpler substituents |
| 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one | Triazolothiazole + methyl group | Supplier-listed; potential kinase inhibition | Heterocyclic thiazole-triazole system instead of pyrazole-piperazine-pyridine |
Pharmacological and Physicochemical Insights
- Trifluoromethyl Group: The 6-(trifluoromethyl)pyridine moiety in the target compound confers higher metabolic stability and membrane permeability compared to analogues with non-fluorinated pyridines (e.g., the diphenylpyrazole derivative in ) .
- Cyclopropyl vs.
- Piperazine Flexibility : The piperazine linker allows conformational adaptability, a feature shared with the fluorophenylpiperazine analogue in , but absent in rigid heterocycles like triazolothiazoles .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
Q. How should researchers address challenges in characterizing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC and FTIR . Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation products over 1–4 weeks. For thermal stability, use differential scanning calorimetry (DSC) to identify melting points and decomposition events . Structural integrity can be confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) after stress testing.
Advanced Research Questions
Q. What advanced techniques are recommended for resolving structural ambiguities, such as piperazine-pyridine conformational flexibility?
Q. How can researchers reconcile contradictory biological activity data across cell-based assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum interference). Validate activity using orthogonal assays:
- Primary Assay : Measure target binding affinity via SPR (surface plasmon resonance).
- Secondary Assay : Use a functional readout (e.g., cAMP inhibition for GPCR targets).
- Tertiary Assay : Confirm cellular permeability via LC-MS quantification of intracellular compound levels .
Include positive/negative controls (e.g., known agonists/antagonists) and statistical validation (p < 0.01, n ≥ 3).
Q. What strategies mitigate the electronic effects of the trifluoromethyl group on pyridine reactivity during derivatization?
- Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, complicating nucleophilic substitution. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation . For electrophilic substitutions, activate the ring via Lewis acids (e.g., AlCl₃) or employ directed ortho-metalation (DoM) strategies. Monitor regioselectivity via ¹⁹F NMR .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
- Methodological Answer : Formulate the compound using co-solvents (e.g., PEG-400, DMSO ≤10%) or surfactants (e.g., Tween-80). For improved bioavailability, develop prodrugs by modifying the methanone group (e.g., ester prodrugs hydrolyzed in vivo) . Validate solubility via shake-flask method (USP guidelines) and confirm stability in plasma via LC-MS/MS.
Data Contradiction Analysis
Q. How to interpret conflicting SAR (structure-activity relationship) data between this compound and its analogs?
- Methodological Answer : Compare substituent effects systematically:
-
Replace the cyclopropyl group with bulkier alkyl/aryl groups (e.g., ’s nitro-pyrrolidinyl analog) .
-
Test truncated analogs (e.g., piperazine-free derivatives).
Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Publish raw datasets to enable meta-analyses.- Data Table : Analog Comparison
| Analog | Substituent Change | Activity (IC₅₀) |
|---|---|---|
| Parent Compound | – | 12 nM |
| Cyclohexyl analog | Cyclopropyl → Cyclohexyl | 85 nM |
| Nitro-pyrrolidinyl analog | Piperazine → Pyrrolidine + NO₂ | 8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
